molecular formula C14H12ClNO2 B12661987 2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- CAS No. 108664-56-8

2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)-

Cat. No.: B12661987
CAS No.: 108664-56-8
M. Wt: 261.70 g/mol
InChI Key: YRMFNXUODYOOAU-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- is a heterocyclic compound that features a pyridinone ring substituted with a 4-chlorophenyl group and a 1-methyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-pyridone.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base, such as sodium hydroxide, to form an intermediate.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxo group.

    Methylation: The final step involves the methylation of the intermediate using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1H-pyridin-2-one): Similar structure but lacks the methyl and oxo groups.

    4-Chlorophenyl-2-pyridone: Similar but with different substitution patterns.

Uniqueness

2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone ring with a chlorophenyl group and a methyl-oxoethyl group makes it a versatile compound for various applications.

Properties

CAS No.

108664-56-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-2-one

InChI

InChI=1S/C14H12ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-10H,1H3

InChI Key

YRMFNXUODYOOAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O

Origin of Product

United States

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